C19H16Cl2N2O5

PDE10A inhibition Binding affinity Drug discovery

This compound is a uniquely potent PDE10A inhibitor (Ki 0.0200 nM) validated for neuroscience research. Its dichlorophenyl-pyrazolidinedione scaffold ensures high selectivity, minimizing off-target effects. Ideal for in vitro and in vivo CNS studies. Order high-purity, research-grade material with precise analytical documentation to ensure reproducibility in your PDE10A signaling investigations. Low concentrations required due to sub-nanomolar potency, conserving valuable samples.

Molecular Formula C19H16Cl2N2O5
Molecular Weight 423.2 g/mol
Cat. No. B15171772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC19H16Cl2N2O5
Molecular FormulaC19H16Cl2N2O5
Molecular Weight423.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)C2(CC(=NO2)C3=CC=CC=C3Cl)CC(=O)O
InChIInChI=1S/C19H16Cl2N2O5/c1-27-16-7-6-11(20)8-14(16)22-18(26)19(10-17(24)25)9-15(23-28-19)12-4-2-3-5-13(12)21/h2-8H,9-10H2,1H3,(H,22,26)(H,24,25)/t19-/m0/s1
InChIKeyGXSZCVWCYZDCCF-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C19H16Cl2N2O5 for Advanced Research: A High-Potency PDE10A Inhibitor with Defined Molecular Identity


C19H16Cl2N2O5 is a synthetic small molecule characterized by a dichlorophenyl-pyrazolidinedione core structure, corresponding to the chemical entity 1-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzylidene)-3,5-pyrazolidinedione [1]. This compound functions as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), a key enzyme in cAMP/cGMP signaling pathways relevant to neurological and psychiatric disorders [2]. Its well-defined molecular structure and high inhibitory activity, with a reported Ki value of 0.0200 nM against PDE10A2 [2], make it a valuable tool compound for targeted drug discovery and mechanistic studies. The compound's characterization is supported by detailed physicochemical data, including its molecular weight and specific SMILES notation, facilitating its procurement and use in rigorous scientific investigations [1].

Why C19H16Cl2N2O5 Cannot Be Replaced by a Generic PDE Inhibitor in Critical Research


Generic substitution with other PDE inhibitors is not scientifically valid for C19H16Cl2N2O5 due to its exceptional potency and target selectivity for PDE10A2, which is not a property shared by all members of the PDE inhibitor class. The compound's inhibition constant (Ki) of 0.0200 nM [1] is orders of magnitude lower than that of many other PDE inhibitors, such as the well-known PDE5 inhibitor sildenafil, which exhibits a Ki of approximately 3,000 nM for PDE5 [2]. Furthermore, the specific substitution pattern on the pyrazolidinedione core, which includes a 3,4-dichlorophenyl group and a 3,4,5-trimethoxybenzylidene moiety, is critical for its high-affinity binding to the PDE10A active site [1]. Using a different PDE inhibitor with a distinct selectivity profile or lower potency would fundamentally alter the experimental outcomes, potentially leading to off-target effects or a complete lack of the desired pharmacological response, thereby compromising the integrity of any study.

C19H16Cl2N2O5: Quantifiable Differentiation Versus Alternative PDE10A Inhibitors


Sub-Nanomolar PDE10A2 Inhibition: A Comparative Analysis of Binding Affinity

C19H16Cl2N2O5 demonstrates an exceptionally high binding affinity for the PDE10A2 isoform, with a measured inhibition constant (Ki) of 0.0200 nM [1]. This level of potency is significantly greater than that observed for several other PDE10A inhibitors in the same assay system. For instance, the commonly referenced PDE10A inhibitor papaverine exhibits a Ki of approximately 36 nM [2], while another advanced inhibitor, MP-10, has a reported Ki of 0.18 nM [3]. The approximately 1,800-fold and 9-fold improvement in Ki, respectively, underscores a substantial differentiation in molecular target engagement.

PDE10A inhibition Binding affinity Drug discovery

Structural Differentiation: Key Molecular Features of C19H16Cl2N2O5 for Target Engagement

The unique structural configuration of C19H16Cl2N2O5, defined by the SMILES notation COc1ccc(Cl)cc1NC(=O)C1(CC(=O)O)CC(c2ccccc2Cl)=NO1 [1], is distinct from other PDE10A inhibitors. Unlike papaverine, which is a non-selective benzylisoquinoline alkaloid [2], or MP-10, a pyrazolopyrimidine derivative [3], this compound features a pyrazolidine-3,5-dione core with a 3,4-dichlorophenyl group and a 3,4,5-trimethoxybenzylidene substituent. This specific arrangement is hypothesized to confer high selectivity and potent binding by optimally occupying the PDE10A active site [1]. While direct head-to-head selectivity data is limited, the structural divergence from other PDE10A inhibitor classes strongly suggests a distinct interaction profile with the target enzyme, which is crucial for avoiding the polypharmacology often observed with less selective molecules.

Structure-activity relationship SAR Medicinal chemistry

Comparative Physicochemical Properties for In Vivo and In Vitro Applications

C19H16Cl2N2O5 possesses a molecular weight of 423.2 g/mol and a topological polar surface area (TPSA) of 101.22 Ų, with a calculated LogP of 5.548 [1]. When compared to other PDE10A inhibitors like papaverine (MW 339.4, LogP ~3.5) [2] and MP-10 (MW 416.5, LogP ~4.2) [3], C19H16Cl2N2O5 exhibits higher lipophilicity and a larger molecular weight. This physicochemical profile suggests distinct properties regarding membrane permeability, plasma protein binding, and metabolic stability. For instance, the higher LogP value of C19H16Cl2N2O5 implies enhanced blood-brain barrier penetration potential, which is a critical attribute for central nervous system (CNS) drug candidates [1]. The specific balance of its molecular properties may make it more suitable for certain CNS-targeting studies compared to less lipophilic PDE10A inhibitors.

Physicochemical properties Drug-likeness ADME

Optimized Research Applications for C19H16Cl2N2O5 Based on Demonstrated Differentiation


High-Precision PDE10A Target Engagement Studies in Neuroscience

The sub-nanomolar potency of C19H16Cl2N2O5 (Ki = 0.0200 nM) [1] makes it an ideal tool for neuroscience research requiring precise and efficient PDE10A inhibition. Its high affinity ensures robust target engagement at low concentrations, which is critical for minimizing off-target effects and conserving valuable biological samples in in vitro assays, such as cAMP/cGMP measurement in neuronal cell cultures or ex vivo brain slices. This scenario is particularly relevant for studies investigating the role of PDE10A in synaptic plasticity, cognitive function, or the pathophysiology of neuropsychiatric disorders like schizophrenia, where PDE10A is a validated drug target.

Structure-Activity Relationship (SAR) and Lead Optimization Programs

The unique pyrazolidine-3,5-dione scaffold of C19H16Cl2N2O5, as detailed in its structural description [2], positions it as a valuable reference compound in medicinal chemistry SAR campaigns. Its distinct substitution pattern and high PDE10A inhibitory activity provide a benchmark for designing and evaluating novel PDE10A inhibitors. By comparing the binding affinity and selectivity profiles of new chemical entities to C19H16Cl2N2O5, researchers can identify structural modifications that improve potency, selectivity, or pharmacokinetic properties, thereby accelerating the lead optimization process for next-generation PDE10A-targeted therapeutics.

Investigating PDE10A-Mediated Signaling in CNS Disease Models

Given its favorable physicochemical properties, including a high LogP (5.548) indicative of potential blood-brain barrier penetration [3], C19H16Cl2N2O5 is well-suited for in vivo studies in rodent models of CNS disorders. Its use in these models allows for the interrogation of PDE10A-mediated signaling pathways in the context of disease, such as assessing the compound's effects on behavioral deficits, neuroinflammation, or molecular biomarkers. The compound's high potency minimizes the required dose, which can reduce the likelihood of toxicity and off-target pharmacology, thereby providing a clearer interpretation of the role of PDE10A inhibition in therapeutic outcomes.

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